C.I. Vat blue 43

Description

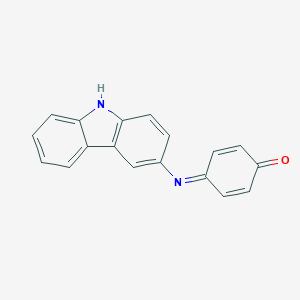

Structure

3D Structure

Properties

IUPAC Name |

4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2O/c21-14-8-5-12(6-9-14)19-13-7-10-18-16(11-13)15-3-1-2-4-17(15)20-18/h1-11,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMKXFJQAVQXMPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C=CC(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061674 | |

| Record name | C.I. Vat Blue 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1327-79-3, 66104-61-8 | |

| Record name | C.I. Vat Blue 43 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001327793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC26673 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | C.I. Vat Blue 43 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Blue 43 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-(9H-carbazol-3-yl-amino)-, reaction products with sodium sulfide (Na2(Sx)) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

C.I. Vat Blue 43 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of C.I. Vat Blue 43, a synthetic organic dye belonging to the carbazole class. The information is curated for professionals in research and development who require detailed chemical data.

Chemical Identity and Structure

This compound is a carbazole-based vat dye known for its distinctive blue hue. Its chemical identity is established through various internationally recognized identifiers.

Chemical Structure:

The molecular structure of this compound is based on a carbazole framework. Its IUPAC name is 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one.

-

SMILES: C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C4C=CC(=O)C=C4

Physicochemical and Tinctorial Properties

Table 1: Chemical Identifiers and Properties

| Property | Value | Citation(s) |

| C.I. Name | Vat Blue 43 | [2][3][4] |

| C.I. Number | 53630 | [2][3] |

| CAS Number | 1327-79-3 | [2][3][4][5] |

| Molecular Formula | C₁₈H₁₂N₂O | [5] |

| Molecular Weight | 272.30 g/mol | [5] |

| IUPAC Name | 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one | [6] |

| Appearance | Reddish-light dark blue powder | [1] |

| Synonyms | Hydron Blue R, Vat Blue RNX, Carbanol Blue LB, Sulphur Vat Blue RX | [7] |

Table 2: Solubility and Color Characteristics

| Solvent/Reagent | Observation | Citation(s) |

| Water & Alcohol | Insoluble | [1] |

| Sodium Sulfide Solution | Soluble, yellowish-green color | [1] |

| Conc. Sulfuric Acid | Faint blue, produces a blue precipitate upon dilution. | [2][3][7] |

| Alkaline Reducing Solution | Yellowish-orange color | [1] |

| Acidic Reducing Solution | Greenish-yellow color | [1] |

Experimental Protocols and Synthesis

Detailed, step-by-step experimental protocols for the synthesis of this compound are largely proprietary. However, the general manufacturing method is well-documented and involves a multi-stage process.

General Synthesis Methodology

The production of this compound begins with the creation of an indophenol intermediate. This is achieved through the condensation of carbazole and p-nitrosophenol in concentrated sulfuric acid at a controlled low temperature (-20 to 23 °C), followed by reduction.[2][7]

The core of the synthesis is the subsequent vulcanization step. The intermediate, 3-(4-Hydroxyanilino)carbazole, is refluxed in a butanol and sodium polysulfide solution for approximately 24 hours.[2][7] Following this, a short heating period with sodium nitrite is performed. The butanol is then removed via steam, and the dye is precipitated by the introduction of air and the addition of salt.[2][7]

The diagram below illustrates the key stages of this manufacturing workflow.

Caption: Figure 1: Synthesis Workflow for this compound.

Applications

This compound is primarily used in the textile industry for dyeing natural fibers such as cotton, linen, and rayon.[4] Its excellent colorfastness properties make it suitable for fabrics that require high durability against washing and light exposure.[4] It is a key dye for producing denim fabrics, providing the deep, fade-resistant color characteristic of blue jeans.[4] Additionally, it can be processed into an organic pigment for broader applications.[3]

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not widely available. However, as with other vat dyes in powder form, standard laboratory precautions should be observed. These include using adequate ventilation to minimize dust generation, avoiding contact with eyes and skin, and wearing appropriate personal protective equipment such as gloves and safety goggles.[8] The dye should be stored in a cool, dry place in tightly sealed containers.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. VAT BLUE 43|CAS NO.1327-79-3 [chinainterdyes.com]

- 4. autumnchem.com [autumnchem.com]

- 5. scbt.com [scbt.com]

- 6. researchgate.net [researchgate.net]

- 7. Vat Blue 43 | 1327-79-3 [chemicalbook.com]

- 8. cncolorchem.com [cncolorchem.com]

An In-depth Technical Guide to C.I. 53630 (Sulphur Green 14)

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. 53630, commercially known as Sulphur Green 14, is a sulphur dye characterized by its brilliant green shade. Primarily utilized in the textile industry, it is employed for the dyeing of cellulosic fibers such as cotton, hemp, and viscose, as well as for leather and paper applications.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of C.I. 53630, compiling available data from patents, commercial literature, and scientific publications. Due to the proprietary nature of industrial dye synthesis, a detailed, publicly available experimental protocol for Sulphur Green 14 is scarce. Therefore, this guide presents a generalized synthesis methodology based on established principles of sulphur dye chemistry. Furthermore, standard characterization techniques applicable to this class of dyes are detailed to provide a framework for quality control and analysis.

Physicochemical Properties and Commercial Data

Sulphur Green 14 is a dark green powder that is insoluble in water.[2][3][4] It becomes soluble in an aqueous solution of sodium sulfide, which acts as a reducing agent, to form a leuco-compound that has affinity for cellulosic fibers.[4][5] The dye is then regenerated on the fiber by oxidation. In concentrated sulfuric acid, it dissolves to form a dark yellow solution.[2][3][6]

| Property | Description |

| C.I. Name | Sulphur Green 14 |

| C.I. Number | 53630 |

| CAS Number | 12227-06-4 |

| Appearance | Dark green powder |

| Solubility in Water | Insoluble |

| Solubility in Na₂S | Soluble (forms a blue-gray solution) |

| Solubility in H₂SO₄ | Soluble (forms a dark yellow solution) |

| Synonyms | Sulphur Brilliant Green F3G, Sulphur Light Green G |

Synthesis of C.I. 53630 (Sulphur Green 14)

The precise industrial synthesis protocol for C.I. 53630 is not publicly disclosed. However, based on available literature, a general manufacturing process involves the sulfurization of a phthalocyanine derivative. One described method indicates the use of phthalocyanine blue as a starting material.[7] The process can be generalized into the following key stages:

Generalized Synthesis Protocol

-

Chlorosulfonation of Phthalocyanine Blue: Phthalocyanine blue is reacted with a chlorosulfonating agent, such as chlorosulfonic acid, to introduce sulfonyl chloride groups onto the phthalocyanine macrocycle.

-

Reduction: The resulting chlorosulfonated intermediate is then subjected to reduction. This step is crucial for the subsequent formation of the sulphur dye.

-

Sulfurization (Thionation): The reduced intermediate is heated with a source of sulfur, typically sodium polysulfide, to introduce sulfur-containing chromophores. This step is what defines the compound as a sulphur dye.

-

Isolation and Purification: The final product, Sulphur Green 14, is isolated from the reaction mixture through a series of steps that may include filtration, neutralization, and washing to remove impurities. The purified dye is then dried and pulverized to obtain the final powder form.

It is important to note that the exact reaction conditions, such as temperature, pressure, reaction times, and the specific reagents (e.g., reducing agents), are proprietary and optimized for industrial-scale production.

Synthesis Workflow Diagram

References

- 1. wwjmrd.com [wwjmrd.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. textilelearner.net [textilelearner.net]

- 5. textilelearner.net [textilelearner.net]

- 6. EP0562080A1 - Sulphur dye compositions and their production. - Google Patents [patents.google.com]

- 7. journals.uc.edu [journals.uc.edu]

Spectroscopic Analysis of Hydron Blue R: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Hydron Blue R, a notable sulphur vat dye. Due to the complex and often amorphous nature of sulphur dyes, obtaining precise spectroscopic data for Hydron Blue R presents significant challenges. As such, this document outlines the synthesis of Hydron Blue R and presents a framework for its analysis, supplemented with data from its precursors and analogous compounds to provide a representative understanding.

Introduction to Hydron Blue R

Hydron Blue R is a sulphur dye known for producing navy and dark blue shades on cotton and other cellulosic fibers.[1] It is synthesized through the thionation of carbazole-indophenol, which is derived from the condensation of carbazole and p-nitrosophenol.[1] Like other sulphur dyes, Hydron Blue R is a complex mixture of polymeric sulphur-containing compounds, which contributes to its insolubility and difficulty in detailed structural characterization.[1][2][3] Its application in dyeing involves reduction to a water-soluble leuco form, which has an affinity for the fiber, followed by oxidation back to the insoluble pigment within the fiber matrix.[3]

Synthesis of Hydron Blue R

The synthesis of Hydron Blue R is a two-step process, starting with the formation of carbazole-indophenol, followed by thionation.

Step 1: Synthesis of Carbazole-indophenol

Carbazole is condensed with p-nitrosophenol in the presence of a suitable catalyst to yield carbazole-indophenol.[1]

Step 2: Thionation of Carbazole-indophenol

The resulting carbazole-indophenol is then heated with a sulphur source, typically sodium polysulphide, to introduce sulphur linkages and form the complex polymeric structure of Hydron Blue R.[1]

Spectroscopic Analysis

The inherent properties of Hydron Blue R—being a complex, polymeric, and insoluble mixture—make its direct spectroscopic analysis challenging. The data presented below is for its precursor, carbazole, and analogous sulphur dyes to provide a reference for the expected spectroscopic behavior.

Data Presentation

Table 1: UV-Visible Spectroscopic Data for Analogous Solubilized Sulphur Dyes [4]

| Dye Name | C.I. Name | λmax (nm) |

| Green Blue LCV | Blue 15 | 620 |

| Blue LSR | Blue 4 | 590 |

| Grey LNC | Blue 21 | 580 |

Note: This data is for solubilized sulphur dyes and is intended to be representative of the class of compounds to which Hydron Blue R belongs.

Table 2: NMR Spectroscopic Data for Carbazole (Precursor) [5]

| Nucleus | Chemical Shift (δ, ppm) in CDCl₃ |

| ¹H | 7.1 (2H, H3,6), 7.3 (2H, H1,8), 7.4 (2H, H2,7), 8.0 (1H, NH) |

| ¹³C | 110 (C1,8), 120 (C4,5), 121 (C4a,4b), 123 (C3,6), 125 (C2,7), 139 (C9a) |

Note: This data is for the precursor molecule, carbazole, and not Hydron Blue R itself.

Table 3: Mass Spectrometry Data for Carbazole (Precursor) [6]

| Ionization Mode | m/z |

| Electron Ionization (EI) | 167.07 (M⁺) |

Note: This data is for the precursor molecule, carbazole. The mass spectrum of the polymeric Hydron Blue R would be significantly more complex and difficult to interpret.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques that would be employed in the analysis of dyes like Hydron Blue R and its precursors.

3.2.1. UV-Visible Spectroscopy

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable solvent (e.g., water for solubilized dyes, or an organic solvent for precursors). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the λmax.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Blank Measurement: The cuvette is filled with the pure solvent to record a baseline spectrum.

-

Sample Measurement: The cuvette is rinsed and filled with the sample solution, and the absorption spectrum is recorded over a specified wavelength range (e.g., 350-700 nm for colored dyes).[4]

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the spectrum.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired. Standard pulse sequences are used.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectra are phase and baseline corrected.

-

Data Analysis: Chemical shifts (δ) are referenced to the residual solvent peak or an internal standard (e.g., TMS). Coupling constants (J) and integration values are determined for the ¹H spectrum.

3.2.3. Mass Spectrometry (MS)

-

Sample Preparation: The sample is dissolved in a suitable solvent to a low concentration (e.g., 1 µg/mL).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI) is used.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The molecular ion peak is identified to determine the molecular weight of the compound. Fragmentation patterns can be analyzed to deduce structural information.

Challenges and Considerations

The spectroscopic analysis of Hydron Blue R is fundamentally limited by its chemical nature. As a complex polymeric sulphur dye, it does not have a single, defined chemical structure. This leads to:

-

Broad, poorly resolved spectra: In techniques like UV-Vis and NMR, the mixture of different polymeric chains results in broad absorption bands and complex, unresolved NMR signals.

-

Insolubility: The insolubility of the pigment form in common spectroscopic solvents is a major obstacle. While the leuco form is soluble, its instability and rapid oxidation complicate analysis.

-

High Molecular Weight Distribution: Mass spectrometry of such polymers is challenging and often requires specialized techniques like MALDI-TOF to analyze the broad distribution of molecular weights.

Due to these challenges, the spectroscopic characterization of Hydron Blue R often relies on the analysis of its precursors and degradation products to infer structural information about the parent dye.[1]

Conclusion

While a complete, high-resolution spectroscopic profile of Hydron Blue R remains elusive due to its inherent chemical complexity, this guide provides a framework for its analysis. By understanding its synthesis and applying standard spectroscopic techniques, valuable information can be obtained. The use of data from precursors and analogous compounds, as presented here, serves as a crucial reference point for researchers in the field. Further advances in the analysis of complex polymeric materials will be necessary to fully elucidate the detailed structure of this and other sulphur dyes.

References

The Carbazole Nucleus: A Scaffolding for Drug Discovery and Development

An In-depth Technical Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound C.I. Vat Blue 43, with the molecular formula C18H14N2O, is identified as a carbazole-based dye. While this molecule is utilized in the textile industry, a comprehensive review of publicly available scientific literature reveals a significant lack of data regarding its biological activity, experimental protocols, or relevance to drug development. However, the core chemical structure of this dye, carbazole, represents a highly privileged scaffold in medicinal chemistry. Carbazole and its derivatives are a focal point of extensive research due to their wide array of significant pharmacological activities. This guide, therefore, provides an in-depth technical overview of the carbazole nucleus as a platform for the discovery and development of novel therapeutic agents.

Carbazole is a tricyclic aromatic heterocycle containing a five-membered nitrogen-containing ring fused between two benzene rings. This rigid and planar structure, with its electron-rich π-system, allows for diverse functionalization, leading to a vast chemical space for the exploration of biological activity.

Physicochemical Properties of the Carbazole Scaffold

The fundamental properties of the carbazole nucleus contribute to its utility in drug design. The following table summarizes key physicochemical parameters that are foundational for medicinal chemistry efforts.

| Property | Value | Significance in Drug Design |

| Molecular Formula | C12H9N | Provides a basic structural framework. |

| Molecular Weight | 167.21 g/mol | A low molecular weight starting point for derivatization. |

| LogP | 3.58 | Indicates a lipophilic nature, influencing membrane permeability. |

| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding interactions. |

| Hydrogen Bond Acceptors | 0 | The core structure lacks hydrogen bond acceptors. |

| Aromatic Rings | 3 | Contributes to the planarity and potential for π-π stacking interactions. |

Biological Activities of Carbazole Derivatives

The carbazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. The ability to modify the carbazole ring at various positions allows for the fine-tuning of its pharmacological profile, leading to the development of compounds with enhanced potency and selectivity. The diverse biological activities of carbazole derivatives are a testament to their potential in addressing a multitude of therapeutic challenges.[1][2] A summary of these activities is presented below.

| Biological Activity | Therapeutic Area |

| Anticancer | Oncology |

| Antimicrobial | Infectious Diseases |

| Anti-inflammatory | Inflammatory Disorders |

| Neuroprotective | Neurology |

| Antiviral | Infectious Diseases |

| Antidiabetic | Metabolic Disorders |

| Antioxidant | Various |

Carbazole-containing compounds have been investigated for their potential to inhibit various enzymes and cellular processes, making them attractive candidates for drug development.[3][4]

Synthetic Strategies for Carbazole Derivatives

The synthesis of functionalized carbazoles is a well-established field in organic chemistry. A variety of synthetic routes are available, allowing for the introduction of diverse substituents on the carbazole nucleus. A generalized workflow for the synthesis and evaluation of novel carbazole derivatives is depicted below. This process typically begins with the selection of a suitable synthetic route to the carbazole core, followed by diversification through various chemical reactions to generate a library of analogues. These compounds are then subjected to biological screening to identify lead candidates for further optimization.

Logical Relationship of Carbazole Core to Biological Activities

The carbazole nucleus serves as a central scaffold from which diverse biological activities can be elicited through strategic chemical modifications. The following diagram illustrates this relationship, highlighting the versatility of the carbazole core in generating a wide range of pharmacological effects.

Experimental Protocols

While specific experimental protocols for this compound are not available in the context of drug development, a general methodology for evaluating the biological activity of novel carbazole derivatives would typically involve the following stages:

1. In Vitro Enzyme/Receptor Binding Assays:

-

Objective: To determine the inhibitory or binding affinity of the synthesized compounds against a specific molecular target.

-

General Procedure:

-

Recombinant enzyme or receptor protein is purified.

-

Compounds are serially diluted to a range of concentrations.

-

The compound dilutions are incubated with the protein and its substrate or ligand.

-

The reaction is initiated and allowed to proceed for a defined period.

-

The reaction is stopped, and the product formation or ligand binding is quantified using a suitable detection method (e.g., spectrophotometry, fluorescence, radioactivity).

-

IC50 or Ki values are calculated from the dose-response curves.

-

2. Cell-Based Assays:

-

Objective: To assess the effect of the compounds on cellular processes, such as cell viability, proliferation, or signaling pathways.

-

General Procedure:

-

Relevant cell lines are cultured under appropriate conditions.

-

Cells are seeded in multi-well plates and allowed to adhere.

-

Cells are treated with a range of concentrations of the test compounds.

-

After a specific incubation period, cell viability or a specific cellular marker is measured using assays such as MTT, CellTiter-Glo, or western blotting.

-

EC50 or GI50 values are determined from the resulting dose-response curves.

-

3. In Vivo Efficacy Studies:

-

Objective: To evaluate the therapeutic efficacy of lead compounds in a relevant animal model of the disease.

-

General Procedure:

-

A suitable animal model is established.

-

Animals are randomized into control and treatment groups.

-

The lead compound is administered via an appropriate route (e.g., oral, intravenous).

-

Disease progression and relevant biomarkers are monitored over time.

-

At the end of the study, tissues may be collected for further analysis.

-

Statistical analysis is performed to determine the significance of the treatment effect.

-

Conclusion

While the specific compound this compound (C18H14N2O) lacks documented biological activity in the context of drug discovery, its core carbazole structure is a cornerstone of modern medicinal chemistry. The proven track record of carbazole derivatives in exhibiting a wide range of pharmacological activities makes this scaffold a highly attractive starting point for the development of new therapeutics. Future research into the synthesis and biological evaluation of novel carbazole-based compounds holds significant promise for addressing unmet medical needs across various disease areas. The versatility and synthetic tractability of the carbazole nucleus ensure its continued importance in the field of drug discovery and development.

References

In-Depth Technical Guide to the Photophysical Properties of C.I. Vat Blue 43

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 43, a synthetic dye belonging to the carbazole class, is a colorant of interest in various industrial applications. This technical guide provides a comprehensive overview of its core photophysical properties, addressing its chemical identity, spectral characteristics, and the methodologies for their determination. The information presented herein is intended to support researchers and professionals in the fields of materials science, chemistry, and drug development in understanding and utilizing this dye.

1.1. Chemical Identity

It is crucial to distinguish this compound from the more commonly known Indanthrone (C.I. Vat Blue 4). This compound is identified by the Colour Index Number 53630 and CAS number 1327-79-3.[1][2] Its chemical structure is based on a carbazole framework, with the IUPAC name 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one and a molecular formula of C18H12N2O.[3][4] In contrast, Indanthrone (C.I. 69800) is a larger anthraquinone-based molecule with the formula C28H14N2O4.[5][6]

Photophysical Data

The photophysical properties of this compound are summarized in the tables below. A notable characteristic of this dye, typical for many vat dyes, is its apparent lack of significant fluorescence, as extensive searches of scientific literature did not yield quantitative data on its emission properties.

Table 1: Core Identification and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Generic Name | Vat Blue 43 | [1][2] |

| C.I. Number | 53630 | [1][2] |

| CAS Number | 1327-79-3 | [1][2] |

| Molecular Formula | C18H12N2O | [1][2][4] |

| Molecular Weight | 272.3 g/mol | [4] |

| IUPAC Name | 4-(9H-carbazol-3-ylimino)cyclohexa-2,5-dien-1-one | [3][4] |

| Appearance | Reddish-dark blue powder | [7] |

Table 2: Spectroscopic Properties of this compound

| Parameter | Value | Conditions |

| UV-Vis Absorption Maxima (λmax) | Data not available in the visible range. | In common solvents. |

| Molar Extinction Coefficient (ε) | Data not available. | |

| Fluorescence Emission Maximum (λem) | Not reported; likely non-fluorescent. | |

| Fluorescence Quantum Yield (ΦF) | Not reported; likely negligible. | |

| Fluorescence Lifetime (τF) | Not reported; likely negligible. |

Experimental Protocols

3.1. UV-Vis Absorption Spectroscopy

This technique is fundamental for determining the wavelengths at which a molecule absorbs light.

-

Objective: To measure the absorption spectrum of this compound and identify its absorption maxima (λmax).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol, chloroform, or N,N-dimethylformamide). Due to the low solubility of many vat dyes, sonication may be required.

-

Dilute the stock solution to prepare a series of concentrations that will have absorbances in the linear range of the instrument (typically 0.1 to 1.0).

-

-

Measurement Procedure:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance of each prepared solution across the desired wavelength range (e.g., 200-800 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

-

Data Analysis: The molar extinction coefficient (ε) can be determined from the slope of a plot of absorbance versus concentration, according to the Beer-Lambert law.

3.2. Fluorescence Spectroscopy

Fluorescence spectroscopy is used to measure the emission of light from a substance that has absorbed light. Given the likely non-fluorescent nature of this compound, these experiments would primarily serve to confirm the absence of significant emission.

-

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield and lifetime of this compound.

-

Instrumentation: A spectrofluorometer for emission spectra and quantum yield, and a time-correlated single-photon counting (TCSPC) system for lifetime measurements.

-

Measurement of Emission Spectrum:

-

Prepare a dilute solution of this compound with an absorbance of approximately 0.1 at the excitation wavelength.

-

Excite the sample at a wavelength corresponding to an absorption maximum.

-

Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength to record the fluorescence spectrum.

-

-

Determination of Fluorescence Quantum Yield (ΦF): The comparative method is most commonly used.

-

Select a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region.

-

Prepare solutions of the standard and the sample with identical absorbance at the same excitation wavelength.

-

Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.

-

Calculate the quantum yield of the sample using the known quantum yield of the standard and the ratio of their integrated fluorescence intensities, correcting for the refractive indices of the solvents.

-

-

Measurement of Fluorescence Lifetime (τF):

-

Excite the sample with a pulsed light source (e.g., a laser diode or LED) in a TCSPC system.

-

Measure the decay of the fluorescence intensity over time.

-

Analyze the decay curve to determine the fluorescence lifetime.

-

Signaling Pathways and Logical Relationships

As this compound is primarily an industrial dye, there is no information available in the scientific literature regarding its involvement in biological signaling pathways. The most relevant logical relationship to its function is the vat dyeing process, which involves the reduction of the insoluble dye to a soluble leuco form, followed by its re-oxidation to the insoluble form within the substrate.

Visualizations

5.1. Experimental Workflows

Caption: Workflow for UV-Vis Absorption Spectroscopy.

Caption: Workflow for Fluorescence Spectroscopy.

5.2. Vat Dyeing Process

Caption: The Vat Dyeing Process.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. autumnchem.com [autumnchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C18H12N2O | CID 73995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indanthrone blue - Wikipedia [en.wikipedia.org]

- 6. C.I. Pigment Blue 60 | C28H14N2O4 | CID 6690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1327-79-3 | CAS DataBase [m.chemicalbook.com]

In-depth Technical Guide: Physical and Chemical Data of CAS 1327-79-3 (Vat Blue 43)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of the compound identified by CAS number 1327-79-3, commonly known as Vat Blue 43. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other related fields who require detailed and accurate data on this substance. The information presented herein has been compiled from various scientific and chemical data sources.

Chemical Identity and Structure

Vat Blue 43 is a complex organic molecule belonging to the class of vat dyes. Its chemical structure is characterized by a carbazole moiety linked to a quinoneimine system.

Synonyms: C.I. Vat Blue 43, Blue RNX, Carbanol Blue LB, Hydron Blue 2RF, Hydron Blue 3R, Hydron Blue R, Sulphur Vat Blue RX, Triadron blue R, Youhaodron Blue RX[1] C.I. Number: 53630[2]

Physical and Chemical Properties

A summary of the available quantitative physical and chemical data for CAS 1327-79-3 is presented in the tables below. It is important to note that some of the listed values are predicted and should be considered with appropriate scientific caution.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₂N₂O | [3][4][5] |

| Molecular Weight | 272.30 g/mol | [2][4][6][7] |

| Appearance | Reddish-dark blue powder | [7] |

| Boiling Point (Predicted) | 494.6 °C at 760 mmHg | [3] |

| Density (Predicted) | 1.26 g/cm³ | [3] |

| Flash Point (Predicted) | 253 °C | [3] |

| Vapor Pressure (Predicted) | 6.33E-10 mmHg at 25°C | [3] |

| Refractive Index (Predicted) | 1.69 | [3] |

Table 2: Solubility and Spectroscopic Data

| Property | Description | Source |

| Solubility in Water | Insoluble | |

| Solubility in Alcohol | Insoluble | |

| Solubility in Sodium Sulfide Solution | Soluble (yellowish-green color) | |

| Behavior in Concentrated H₂SO₄ | Faint blue, forms a blue precipitate upon dilution | [2][6][7] |

| Behavior in Alkaline Reducing Solution | Yellow-orange color | |

| Behavior in Acidic Reducing Solution | Greenish-yellow color | |

| UV-Vis Spectroscopy | No specific data available. | |

| Infrared (IR) Spectroscopy | No specific data available. | |

| NMR Spectroscopy (¹H, ¹³C) | Predicted spectra are available, but no experimental data has been found. | [3] |

Experimental Protocols

Synthesis of Vat Blue 43

The synthesis of Vat Blue 43 is a multi-step process that involves the condensation of carbazole with p-nitrosophenol, followed by reduction and a final vulcanization step.[1][6][7]

Step 1: Condensation of Carbazole and p-Nitrosophenol This initial step involves the reaction of carbazole and p-nitrosophenol in concentrated sulfuric acid at a controlled temperature range of -20 to 23 °C to form an indophenol intermediate.[1][6][7]

Step 2: Reduction of the Indophenol Intermediate The indophenol product from the first step is then reduced. The specific reducing agent and detailed reaction conditions for this step are not consistently reported in the available literature.

Step 3: Vulcanization The final step involves heating the reduced intermediate, 3-(4-Hydroxyanilino)carbazole, in a butanol solution of sodium polysulfide at 107 °C under reflux for 24 hours.[1][6][7] Following the reflux, sodium nitrite is added, and the mixture is heated for a short period. The butanol is then removed by steam distillation. The dye is precipitated by the addition of air and salt.[1][6][7]

Purification: Detailed purification protocols for Vat Blue 43 are not readily available in the reviewed literature. General techniques for purifying dyes, such as recrystallization from an appropriate solvent or chromatographic methods, could be explored. Thin-layer chromatography has been shown to be a viable technique for the separation and identification of various vat dyes.[8]

Analytical Methods

Specific, validated analytical protocols for the quantitative analysis of Vat Blue 43 are not extensively documented. However, general chromatographic techniques are applicable for the analysis of vat dyes.

Thin-Layer Chromatography (TLC): TLC can be employed for the qualitative analysis and purity assessment of Vat Blue 43. A study on the TLC of vat dyes suggests that non-reducing systems on silica gel plates at elevated temperatures (100 or 120 °C) provide fast and reproducible results.[8] The choice of eluent is critical and would need to be optimized for Vat Blue 43.

High-Performance Liquid Chromatography (HPLC): While a specific HPLC method for Vat Blue 43 was not found, HPLC is a powerful tool for the analysis of dye compounds. A reversed-phase C18 column with a suitable mobile phase, likely a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous solution, would be a logical starting point for method development. Detection would likely be performed using a UV-Vis or diode-array detector.

Mandatory Visualizations

Caption: Synthetic and analytical workflow for Vat Blue 43.

Caption: Interrelationship of data for CAS 1327-79-3.

References

- 1. Vat Blue 43 | 1327-79-3 [chemicalbook.com]

- 2. VAT BLUE 43|CAS NO.1327-79-3 [chinainterdyes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. autumnchem.com [autumnchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. worlddyevariety.com [worlddyevariety.com]

- 7. High Fastness Vat Blue 43 Vat Dye for Cotton Use - Vat Blue 43, Vat Dyes | Made-in-China.com [m.made-in-china.com]

- 8. sdc.org.uk [sdc.org.uk]

An In-depth Technical Guide to the Solubility of C.I. Vat Blue 43 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Vat Blue 43 (CAS No. 1327-79-3). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility and provides a detailed experimental protocol for determining precise solubility parameters in a laboratory setting.

Introduction to this compound

This compound is a sulphurized vat dye, appearing as a reddish-dark blue powder.[1][2] Like other vat dyes, it is known for its excellent fastness properties once applied to a substrate.[2][3] Its application process involves a reduction step to a soluble leuco form, which has an affinity for textile fibers, followed by oxidation back to the insoluble pigment form within the fiber.[3][4][5]

Qualitative Solubility Profile

This compound, in its oxidized form, is generally characterized by its poor solubility in water and common organic solvents.[1] Its solubility is significantly enhanced in an alkaline reducing solution, such as a sodium sulfide solution, which converts it to its soluble leuco form.[1]

Table 1: Qualitative Solubility of this compound

| Solvent/System | Solubility | Reference |

| Water | Insoluble | [1] |

| Alcohol | Insoluble | [1] |

| Sodium Sulfide Solution | Readily Soluble (forms a yellowish-green solution) | [1] |

| Alkaline Reducing Solutions | Soluble (forms a yellow-orange solution) | [1] |

| Acidic Reducing Solutions | Soluble (forms a greenish-yellow solution) | [1] |

| Concentrated Sulfuric Acid | Forms a dark blue solution, with a blue precipitate upon dilution | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a general experimental protocol for determining the quantitative solubility of this compound in a specific organic solvent. This method is based on the principle of saturation and subsequent concentration measurement.

3.1. Materials and Equipment

-

This compound powder

-

Selected organic solvents (e.g., acetone, ethanol, toluene, chloroform)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

3.2. Procedure

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound powder into a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved dye.

-

-

Separation of Saturated Solution:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid phase from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter.

-

-

Concentration Determination (Spectrophotometric Method):

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a spectrophotometer.

-

Plot a calibration curve of absorbance versus concentration.

-

Dilute the saturated solution obtained in step 3 with a known volume of the solvent to bring its absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted sample.

-

Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

3.3. Data Presentation

The quantitative solubility data should be presented in a clear and structured table, including the solvent, temperature, and solubility values (e.g., in g/L, mg/mL, or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

Unraveling the Thermal Stability of C.I. 53630: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal stability of any chemical compound is a critical parameter, profoundly influencing its storage, handling, and application, particularly in fields requiring high-temperature processing such as in the pharmaceutical and materials science industries. This technical guide delves into the thermal stability of C.I. 53630, a compound of interest for various research and development applications. A comprehensive literature search was conducted to gather all available data on its thermal properties, including decomposition temperature and behavior under thermal stress.

The Challenge of Identifying C.I. 53630

It is plausible that "C.I. 53630" represents a proprietary, internal designation for a specific colorant by a manufacturer, or that it is an erroneous reference. While the 53000 range in the Colour Index is generally associated with sulphur dyes, no specific entry for 53630 could be located.

Given the ambiguity surrounding the exact chemical nature of C.I. 53630, a direct search for its thermal stability data proved inconclusive. Without a confirmed chemical identity, it is impossible to retrieve specific experimental data such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) results.

General Methodologies for Assessing Thermal Stability

For the benefit of researchers working with novel or proprietary compounds where thermal stability data may not be readily available, this section outlines the standard experimental protocols used to determine these crucial parameters.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique for determining the thermal stability of a material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Experimental Protocol for TGA:

-

Sample Preparation: A small, representative sample of the compound (typically 5-10 mg) is accurately weighed and placed into a tared TGA crucible, commonly made of alumina or platinum.

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative degradation, or with a reactive gas (e.g., air or oxygen) if studying oxidative stability. The gas flow rate is typically set between 20 and 100 mL/min.

-

Temperature Program: The sample is heated according to a predefined temperature program. A typical program involves a linear heating ramp (e.g., 10 °C/min or 20 °C/min) from ambient temperature to a final temperature sufficient to induce complete decomposition.

-

Data Acquisition: The instrument continuously records the sample's mass and temperature. The resulting data is plotted as a thermogram (mass vs. temperature or time).

-

Data Analysis: The thermogram is analyzed to determine key parameters such as the onset temperature of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak), and the percentage of mass loss at different temperatures.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is used to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. It can detect physical transitions such as melting, crystallization, and glass transitions, as well as chemical reactions like decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan, usually made of aluminum. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is then purged with an inert gas.

-

Temperature Program: A temperature program is initiated, which can include heating, cooling, and isothermal segments. A typical heating rate is 10 °C/min.

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. This data is plotted as a DSC curve (heat flow vs. temperature).

-

Data Analysis: The DSC curve is analyzed to identify endothermic (heat-absorbing) and exothermic (heat-releasing) events. For thermal stability, exothermic peaks can indicate decomposition.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the assessment of thermal stability of a chemical compound.

An In-depth Technical Guide to the Quantum Yield of C.I. Vat Blue 43

For Researchers, Scientists, and Drug Development Professionals

Introduction to C.I. Vat Blue 43 and Quantum Yield

This compound is a synthetic dye belonging to the carbazole class of compounds. Its molecular structure suggests potential for fluorescence, a property of significant interest in various scientific and industrial applications, including bio-imaging and materials science.

The fluorescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore. A higher quantum yield indicates a more efficient conversion of absorbed light into emitted light, a desirable characteristic for fluorescent probes and markers.

Quantitative Data

While a definitive quantum yield for this compound has not been reported, the properties of the dye and the typical quantum yields of structurally related compounds can provide a useful reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| C.I. Name | Vat Blue 43 |

| C.I. Number | 53630 |

| CAS Number | 1327-79-3 |

| Molecular Formula | C₁₈H₁₂N₂O |

| Molecular Weight | 272.31 g/mol |

| Chemical Class | Carbazole |

Table 2: Fluorescence Quantum Yields of Selected Carbazole Derivatives

| Compound | Solvent | Quantum Yield (Φ) |

| N-phenylcarbazole | Cyclohexane | 0.41 |

| N-ethylcarbazole | Cyclohexane | 0.43 |

| 3,6-Dibromocarbazole | Ethanol | 0.23 |

| Carbazole | Cyclohexane | 0.42 |

Note: The quantum yields of carbazole derivatives can vary significantly based on their substitution patterns and the solvent used. The values in Table 2 are provided for comparative purposes to suggest a potential range for this compound.

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The most common and reliable method for determining the fluorescence quantum yield of an unknown compound is the comparative method.[1][2][3] This technique involves comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.

3.1. Principle

The relative quantum yield is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

-

ΦX is the quantum yield of the test sample.

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the test sample and the standard, respectively.[1]

-

ηX and ηST are the refractive indices of the solvents used for the test sample and the standard, respectively.

3.2. Instrumentation

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

-

Quartz cuvettes (1 cm path length)

3.3. Reference Standard Selection

For a blue-emitting dye like this compound, a suitable reference standard is Quinine Sulfate . Quinine sulfate dissolved in 0.1 M sulfuric acid has a well-established quantum yield of approximately 0.54 and is a commonly used standard in this spectral region.[4][5]

3.4. Procedure

-

Solvent Selection: Choose a solvent in which both the sample (this compound) and the reference standard (Quinine Sulfate) are soluble and stable. For Quinine Sulfate, 0.1 M H₂SO₄ is standard. A suitable solvent for this compound would need to be determined experimentally (e.g., ethanol, DMSO). If different solvents are used, their refractive indices must be known.

-

Preparation of Stock Solutions: Prepare stock solutions of both the sample and the standard in the chosen solvent(s).

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is within the range of 0.01 to 0.1 to avoid inner filter effects.[1][6]

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra for all the prepared solutions of the sample and the standard.

-

Determine the absorbance at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.

-

-

Fluorescence Measurements:

-

Record the fluorescence emission spectra for all the prepared solutions of the sample and the standard.

-

The excitation wavelength used must be the same as that at which the absorbance was measured.

-

Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

-

Determine the gradient (slope) of the resulting straight line for both the sample (GradX) and the standard (GradST).

-

-

Calculation: Use the gradients and the refractive indices of the solvents in the equation provided in section 3.1 to calculate the quantum yield of this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the relative quantum yield of this compound.

Caption: Experimental workflow for determining the relative quantum yield.

References

Technical Guide: Toxicological Profile of C.I. Vat Blue 43

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the currently available toxicological data for the synthetic dye C.I. Vat Blue 43 (CAS No. 1327-79-3). A thorough review of scientific literature and regulatory databases reveals a significant lack of specific toxicological information for this compound. While general information on vat dyes exists, direct experimental data on the acute toxicity, genotoxicity, carcinogenicity, and other critical toxicological endpoints for this compound are not publicly available. This document summarizes the limited existing information and highlights the critical data gaps, concluding that a comprehensive toxicological assessment of this compound is not possible at this time.

Chemical Identification and Properties

This compound is a carbazole-class vat dye.[1] Vat dyes are a class of water-insoluble dyes that are applied to a substrate in a reduced, soluble form and then re-oxidized to their insoluble form.[2]

| Identifier | Information |

| C.I. Name | Vat Blue 43[1] |

| C.I. Number | 53630[1][3] |

| CAS Number | 1327-79-3[1][4] |

| Molecular Formula | C18H14N2O[1][5] |

| Molecular Weight | 274.32 g/mol [1][5] |

| Synonyms | Vat Blue RNX, Vat Blue RX, Hydron Blue R[5][6] |

Review of Toxicological Data

An extensive search of toxicological literature and databases yielded no specific studies on this compound. The following sections detail the absence of data across key toxicological endpoints.

Acute Toxicity

No data on the acute oral, dermal, or inhalation toxicity of this compound were found. A study on a different, unspecified "blue vat dye" showed an LC50 of 0.129 mg/L in earthworms, indicating high toxicity to this organism.[7] However, these findings cannot be directly extrapolated to this compound. For comparison, Indigo Blue, another vat dye, has a low acute oral toxicity in rats with an LD50 greater than 5,000 mg/kg.[8]

Genotoxicity and Mutagenicity

There are no available studies assessing the genotoxic or mutagenic potential of this compound. General studies on other dye classes, such as C.I. Disperse Blue 291, have shown genotoxic effects in human cell lines.[9][10] However, the chemical structures and properties of disperse dyes are different from vat dyes, making direct comparisons unreliable.

Carcinogenicity

No long-term carcinogenicity studies on this compound were identified. Some dyes and their intermediates, particularly those based on benzidine, have been linked to an increased risk of bladder cancer.[11] The manufacturing process of this compound involves carbazole and nitroso phenol, but a detailed impurity profile and the potential for the formation of carcinogenic byproducts are not documented in the available literature.[1][12]

Other Toxicological Endpoints

No information is available regarding the skin sensitization, reproductive toxicity, developmental toxicity, or neurotoxicity of this compound.

Hazard Classification

According to information submitted to the European Chemicals Agency (ECHA) under the GHS, this compound has been reported as not meeting the criteria for hazard classification.[4] It is important to note that this does not necessarily indicate a lack of hazard, but rather a lack of data to support a hazard classification.

Experimental Protocols

Due to the absence of toxicological studies, no experimental protocols for this compound can be provided. A general workflow for assessing the toxicity of a chemical compound is presented below.

Caption: A generalized experimental workflow for toxicological assessment of a chemical substance.

Signaling Pathways

No studies have been conducted to investigate the mechanisms of toxicity or the signaling pathways that might be modulated by this compound.

Conclusion and Recommendations

There is a critical lack of toxicological data for this compound. The absence of information on all major toxicological endpoints makes it impossible to conduct a meaningful risk assessment for this substance. For researchers, scientists, and drug development professionals considering the use of this dye or chemically similar compounds, it is strongly recommended to:

-

Treat this compound as a substance of unknown toxicity and handle it with appropriate personal protective equipment.

-

Commission or conduct foundational toxicological studies, beginning with in vitro genotoxicity and cytotoxicity assays, followed by acute toxicity testing if warranted.

-

Avoid use in applications where human exposure is likely until sufficient toxicological data are available to ensure its safety.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. chemscene.com [chemscene.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound | C18H12N2O | CID 73995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. VAT BLUE 43|CAS NO.1327-79-3 [chinainterdyes.com]

- 6. autumnchem.com [autumnchem.com]

- 7. researchgate.net [researchgate.net]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Genotoxic, mutagenic and cytotoxic effects of the commercial dye CI Disperse Blue 291 in the human hepatic cell line HepG2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sdc.org.uk [sdc.org.uk]

- 12. High Fastness Vat Blue 43 Vat Dye for Cotton Use - Vat Blue 43 and Vat Dyes [enochdye.en.made-in-china.com]

Methodological & Application

C.I. Vat Blue 43: Application Notes for Use as a Redox Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Vat Blue 43, a carbazole-class vat dye, presents significant potential as a redox indicator for various analytical applications, including redox titrations and the monitoring of redox-sensitive processes in chemical and biological systems. Its utility as a redox indicator is rooted in the reversible reduction and oxidation of its chromophore. In its oxidized state, this compound is a water-insoluble pigment. Upon reduction, it transforms into a soluble, often distinctly colored, "leuco" form. This distinct color change between the oxidized and reduced states allows for the visual or spectrophotometric determination of the endpoint in redox reactions.

These application notes provide a comprehensive overview of the properties of this compound and detailed protocols for its preparation and use as a redox indicator.

Chemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

| Property | Value | Reference |

| C.I. Name | Vat Blue 43 | [1] |

| C.I. Number | 53630 | [1] |

| CAS Number | 1327-79-3 | [1] |

| Molecular Formula | C₁₈H₁₄N₂O | [1] |

| Molecular Weight | 274.32 g/mol | [1] |

| Color (Oxidized) | Reddish-dark blue powder | [2] |

| Solubility (Oxidized) | Insoluble in water and alcohol | [2] |

| Solubility (Reduced/Leuco) | Soluble in alkaline solutions | [2] |

Redox Characteristics

The color transition of this compound from its reddish-dark blue oxidized state to its soluble, yellowish-green leuco form in an alkaline reducing solution provides a clear visual endpoint.[2]

Experimental Protocols

Preparation of this compound Indicator Solution (Leuco Form)

The insoluble, oxidized form of this compound must be converted to its soluble leuco form before it can be used as a redox indicator in solution-based assays. This process, known as "vatting," is achieved through chemical reduction in an alkaline medium.

Materials:

-

This compound powder

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite

-

Deionized water

-

Stirring plate and stir bar

-

Heating mantle or water bath

-

Volumetric flask

Procedure:

-

Dispersion: In a beaker, create a paste of 1 gram of this compound powder with a small amount of warm deionized water.

-

Alkaline Solution: In a separate beaker, prepare a solution of 2-3 grams of sodium hydroxide in 100 mL of deionized water.

-

Vatting:

-

Gently warm the alkaline solution to approximately 50-60°C.

-

Slowly add the this compound paste to the warm alkaline solution while stirring continuously.

-

Gradually add 2-3 grams of sodium dithionite to the mixture.

-

The solution should change color from blue to a yellowish-green, indicating the formation of the soluble leuco dye.

-

Continue to stir and maintain the temperature for 10-15 minutes to ensure complete reduction.

-

-

Storage: The prepared leuco-vat solution is sensitive to oxygen and should be used promptly. For short-term storage, keep the solution in a tightly sealed container, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if possible. The powder form of the solubilized vat dye is stable if stored away from sunlight and moisture.[3]

Protocol for Redox Titration using this compound as an Indicator

This protocol provides a general framework for using the prepared this compound indicator solution in a redox titration. The specific titrant and analyte will vary depending on the application.

Materials:

-

Prepared this compound indicator solution (leuco form)

-

Analyte solution (the substance to be titrated)

-

Standardized titrant solution (a reducing or oxidizing agent of known concentration)

-

Burette

-

Erlenmeyer flask

-

Stirring plate and stir bar

Procedure:

-

Preparation of the Analyte: Pipette a known volume of the analyte solution into an Erlenmeyer flask.

-

Addition of Indicator: Add a few drops of the this compound indicator solution to the analyte. The solution should take on the color of the leuco form (e.g., yellowish-green).

-

Titration:

-

Fill the burette with the standardized titrant solution and record the initial volume.

-

Slowly add the titrant to the analyte solution while continuously stirring.

-

As the endpoint is approached, the color of the solution will begin to change.

-

The endpoint is reached when the addition of a single drop of titrant causes a persistent color change to the oxidized form of the indicator (reddish-dark blue).

-

-

Calculation: Record the final volume of the titrant used and calculate the concentration of the analyte using the stoichiometry of the redox reaction.

Visualizations

Logical Workflow for Indicator Preparation and Use

Caption: Workflow for preparing and using this compound as a redox indicator.

Signaling Pathway of Redox State Change

Caption: Reversible redox transition of this compound.

Safety and Handling

-

This compound: While not classified as hazardous under GHS, it is recommended to handle the powder in a well-ventilated area and avoid creating dust.[4] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Sodium Dithionite: May be harmful if swallowed and can cause respiratory irritation. It is a flammable solid and may self-heat. Store in a cool, dry place away from combustible materials.

Conclusion

This compound offers a viable option as a redox indicator, particularly in alkaline conditions and for titrations involving strong reducing agents. Its distinct color change from a soluble leuco form to an insoluble oxidized form provides a clear endpoint. While specific quantitative data on its redox potential is limited, the general characteristics of vat dyes provide a strong basis for its application. The protocols outlined above provide a starting point for researchers to utilize this compound in their analytical workflows. Further characterization of its electrochemical properties would be beneficial for expanding its applications.

References

C.I. Vat Blue 43: Application in Biological Staining Remains Uncharted

While C.I. Vat Blue 43 is a well-documented dye, its use is firmly established in the textile industry, with no current scientific literature supporting its application for staining biological samples in research, clinical, or drug development settings.

This compound, also known by its Colour Index number 53630 and CAS number 1327-79-3, is a synthetic vat dye.[1][2][3] Its primary application lies in the dyeing of cellulosic fibers such as cotton, linen, and rayon, where it produces a red-light blue to a red-light navy blue color.[1][2][4][5] The dye belongs to the carbazole class of molecules and has the chemical formula C18H14N2O.[1][2]

Despite a thorough review of available scientific literature and chemical databases, no established protocols or application notes for the use of this compound in biological staining have been identified. The existing documentation exclusively details its manufacturing process, chemical properties, and its extensive use in the textile industry for dyeing fabrics.[1][2][3][4][5] Dyes utilized in biological and medical research undergo rigorous testing and validation to ensure specificity, consistency, and safety – a process that this compound does not appear to have undergone for this purpose.[6]

The historical connection between textile dyes and drug discovery is well-established, with many early pharmaceuticals being derived from synthetic dyes.[7] However, this historical link does not inherently qualify all textile dyes for biological applications. Modern biological stains are selected for their ability to bind to specific cellular components or macromolecules, a property that has not been characterized for this compound.

Given the absence of any data on its use for staining biological samples, it is not possible to provide the requested detailed application notes, experimental protocols, or quantitative data tables. Furthermore, without a known biological application or mechanism of action, the creation of signaling pathway diagrams or experimental workflow visualizations would be purely speculative and scientifically unfounded.

Researchers, scientists, and drug development professionals seeking to stain biological samples are advised to consult established and validated staining protocols that utilize dyes with proven efficacy and specificity for their intended application. The use of this compound for such purposes would require extensive foundational research to determine its staining properties, specificity, toxicity, and potential artifacts, none of which is currently available in the scientific literature.

Chemical and Physical Properties of this compound

For informational purposes, the known properties of this compound are summarized below. This data is derived from its application in the textile industry.

| Property | Value | Reference |

| C.I. Number | 53630 | [1][2] |

| CAS Number | 1327-79-3 | [1][3] |

| Molecular Formula | C18H14N2O | [1][2] |

| Molecular Weight | 274.32 g/mol | [1][2] |

| Appearance | Powder | [4] |

| Color | Red light blue to red light navy blue | [1][2] |

| Solubility | In concentrated sulfuric acid, it appears as a faint blue, which precipitates as a blue substance upon dilution. | [1][2][3][4] |

| Primary Application | Dyeing of cotton, linen, and rayon. | [5] |

References

- 1. VAT BLUE 43|CAS NO.1327-79-3 [chinainterdyes.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. Vat Blue 43 | 1327-79-3 [chemicalbook.com]

- 4. High Fastness Vat Blue 43 Vat Dye for Cotton Use - Vat Blue 43 and Vat Dyes [enochdye.en.made-in-china.com]

- 5. autumnchem.com [autumnchem.com]

- 6. lobachemie.com [lobachemie.com]

- 7. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Thionine (C.I. 53630) in Electrochemical Sensors: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the application of Thionine (C.I. 53630) in the development of electrochemical sensors. Thionine, a potent redox mediator, has demonstrated significant utility in enhancing the sensitivity and selectivity of sensors for a wide range of analytes, from hormones and neurotransmitters to biomarkers of disease.

Thionine's efficacy stems from its ability to facilitate electron transfer between the analyte and the electrode surface, a critical process in electrochemical sensing.[1] This property is particularly valuable for the detection of molecules that are not electrochemically active at conventional electrode potentials.[2] This guide will delve into the various applications of thionine-based electrochemical sensors, providing detailed protocols and performance data to aid in the design and implementation of novel sensing platforms.

Principle of Thionine-Mediated Electrochemical Sensing

Thionine acts as an electron shuttle in electrochemical biosensors. In a typical enzymatic biosensor, the enzyme catalyzes a reaction that produces or consumes electrons. Thionine can efficiently accept or donate these electrons and then be electrochemically regenerated at the electrode surface, producing a measurable current that is proportional to the analyte concentration. In non-enzymatic sensors, thionine can directly interact with the analyte, catalyzing its oxidation or reduction.[2][3]

Applications in Analyte Detection

Thionine-modified electrodes have been successfully employed for the detection of a diverse array of analytes. The following sections detail specific applications and provide insights into the performance of these sensors.

Progesterone Detection

A notable application of thionine is in the development of biosensors for progesterone, a key hormone in the reproductive cycle of cattle.[2][3] An electrochemical sensor was constructed by immobilizing thionine on a gold nanoparticle-modified screen-printed electrode.[2] The sensor operates on the principle of thionine-mediated oxidation of progesterone.[2][3]

Quantitative Data Summary: Progesterone Sensor

| Parameter | Value | Reference |

| Linear Range | 1 nM - 20 nM | [2][3] |

| Applied Potential | -0.35 V | [3] |

| Stability | 5 days | [2] |

Dopamine and Hydrogen Peroxide Sensing

A dual redox mediator system combining ferrocene and thionine has been developed for the simultaneous or individual detection of dopamine (DA) and hydrogen peroxide (H₂O₂).[1] This sensor exhibits enhanced electro-oxidation of dopamine and reduction of hydrogen peroxide, leading to high sensitivity.[1] Poly(thionine) films on glassy carbon electrodes have also been extensively studied for the selective detection of dopamine, even in the presence of common interferents like ascorbic acid and uric acid.[4][5][6]

Quantitative Data Summary: Dopamine and Hydrogen Peroxide Sensor

| Analyte | Linear Range | Limit of Detection (LoD) | Reference |

| Dopamine (DA) | 0.3 µM - 230 µM | 0.07 µM | [1] |

| Hydrogen Peroxide (H₂O₂) | 1.5 µM - 60 µM | 0.49 µM | [1] |

| Dopamine (DA) | 5.0 µM - 35.0 µM | 0.2 µM | [5] |

3-Hydroxybutyrate and NADH Detection

An enzyme biosensor for 3-hydroxybutyrate (3-HB), a biomarker for diabetic ketoacidosis, utilizes thionine as a redox mediator on a reduced graphene oxide-modified screen-printed carbon electrode.[7][8] The enzyme 3-hydroxybutyrate dehydrogenase catalyzes the oxidation of 3-HB in the presence of NAD⁺, generating NADH. The NADH then chemically reduces thionine, and the re-oxidation of the reduced thionine is detected amperometrically.[8]

Quantitative Data Summary: 3-Hydroxybutyrate Sensor

| Parameter | Value | Reference |

| Linear Range | 0.010 mM - 0.400 mM | [7] |

| Limit of Detection | 1.0 µM | [7] |

| Response Time | 7 seconds (to 95% of max current) | [7] |

| Applied Potential | 0.0 V vs. Ag pseudo-reference | [7][8] |

Antibiotic Detection in Milk

A competitive inhibition-based electrochemical receptor sensor has been developed for the sensitive determination of β-lactam antibiotics in milk.[9] This sensor employs a graphene/thionine composite modified electrode. The mechanism involves the competition between free β-lactam antibiotics and horseradish peroxidase-labeled ampicillin for binding to a mutant receptor protein. The horseradish peroxidase then catalyzes the reduction of hydrogen peroxide, with thionine acting as an effective electron transfer mediator to produce an electrochemical signal.[9]

Quantitative Data Summary: β-Lactam Antibiotic Sensor (Cefquinome)

| Parameter | Value | Reference |

| Linear Range | 0.1 µg L⁻¹ - 8 µg L⁻¹ | [9] |

| Limit of Detection | 0.16 µg L⁻¹ | [9] |

Experimental Protocols

This section provides detailed methodologies for the fabrication and use of thionine-based electrochemical sensors, based on the cited literature.

Protocol 1: Fabrication of a Thionine-Modified Electrode for Progesterone Sensing

This protocol is adapted from the work of Takamura et al.[2][3]

Materials:

-

Screen-printed carbon electrode (SPE)

-

HAuCl₄ solution

-

10-carboxy-1-decanethiol (10-CDT)

-

Thionine solution

-

Nafion™ solution

-

Phosphate buffer solution (PBS)

Procedure:

-

Electrode Cleaning: Clean the SPE according to the manufacturer's instructions.

-

Gold Nanoparticle (AuNP) Electrodeposition: Electrodeposit AuNPs onto the carbon working electrode surface from a HAuCl₄ solution to increase the electrode surface area.

-

Self-Assembled Monolayer (SAM) Formation: Immerse the AuNP-modified electrode in a solution of 10-CDT to form a self-assembled monolayer.

-

Thionine Immobilization: Covalently link thionine to the carboxyl groups of the 10-CDT SAM.